ALDH3A1-IN-3 (CAS: 315239-63-5), commonly referred to as CB29, is a structurally distinct diarylamine-based small molecule that functions as a highly selective, reversible inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1). In procurement and assay design, it serves as a critical chemical probe for isolating the metabolic contributions of ALDH3A1 from other co-expressed ALDH isozymes. By competitively binding the aldehyde substrate pocket, it prevents the detoxification of activated oxazaphosphorines, making it an essential reagent for chemoresistance profiling, oncology formulation testing, and cellular oxidation research where off-target enzymatic suppression must be strictly avoided [1].
Substituting ALDH3A1-IN-3 with broad-spectrum ALDH inhibitors (such as disulfiram or diethylaminobenzaldehyde) fundamentally compromises assay integrity in complex cell models. Because standard cancer cell lines (e.g., A549) co-express multiple ALDH isoforms, pan-inhibitors indiscriminately suppress total cellular aldehyde metabolism, confounding the specific role of ALDH3A1 in drug resistance. Furthermore, non-selective inhibition introduces widespread metabolic toxicity, rendering it impossible to accurately quantify targeted chemosensitization effects. Procurement of the highly specific ALDH3A1-IN-3 ensures that downstream viability assays reflect only ALDH3A1-mediated pathways, eliminating the reproducibility issues and data artifacts associated with generic alternatives [1].
A critical procurement requirement for ALDH inhibitors is the ability to isolate specific isozyme activity without off-target metabolic suppression. ALDH3A1-IN-3 demonstrates an IC50 of 16 μM and a Ki of 4.7 μM for ALDH3A1, while exhibiting strictly <5% inhibition against ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2 at concentrations up to 250 μM. This >15-fold selectivity window ensures that downstream cellular assays reflect true ALDH3A1-mediated pathways, unlike generic pan-ALDH inhibitors which indiscriminately silence the entire ALDH family [1].
| Evidence Dimension | Enzymatic Inhibition Limit (Selectivity Window) |
| Target Compound Data | IC50 = 16 μM (ALDH3A1) |
| Comparator Or Baseline | ALDH1A1, ALDH1A2, ALDH2: No inhibition up to 250 μM |
| Quantified Difference | >15-fold concentration selectivity without off-target binding |
| Conditions | In vitro recombinant enzyme assay (up to 250 μM inhibitor concentration) |
Procuring a highly selective inhibitor prevents data confounding in cell lines that co-express multiple ALDH isoforms.
In functional cellular models, ALDH3A1-IN-3 directly modulates the toxicity of cyclophosphamide derivatives. In ALDH3A1-expressing A549 lung adenocarcinoma cells, co-treatment with ALDH3A1-IN-3 reduced the ED50 of mafosfamide from 146 ± 2 μM to 92 ± 4 μM (a 1.6-fold sensitization). Crucially, the compound alone exhibits no baseline cytotoxicity, and it does not alter mafosfamide sensitivity in ALDH non-expressing control cells (CCD-13Lu), proving that the sensitization is entirely mechanism-dependent [1].
| Evidence Dimension | Mafosfamide ED50 (Cellular Viability) |
| Target Compound Data | 92 ± 4 μM (Mafosfamide + ALDH3A1-IN-3) |
| Comparator Or Baseline | 146 ± 2 μM (Mafosfamide alone baseline) |
| Quantified Difference | 1.6-fold reduction in ED50 (enhanced cytotoxicity) |
| Conditions | A549 cells (ALDH1A1/ALDH3A1 co-expressing) treated with mafosfamide |
Provides a reliable, non-cytotoxic chemical tool to quantify the exact contribution of ALDH3A1 to drug resistance profiles in oncology formulations.
Unlike suicide inhibitors or broad-spectrum covalent modifiers (e.g., DIMATE) that permanently inactivate ALDH enzymes, ALDH3A1-IN-3 acts as a reversible, substrate-binding site-directed inhibitor. Kinetic and crystallographic analyses confirm that it binds competitively within the aldehyde pocket (Ki = 4.7 μM), allowing for dose-dependent, transient modulation of ALDH3A1 activity. This reversibility is critical for dynamic metabolic tracking and prevents the permanent metabolic toxicity associated with irreversible pan-inhibitors[1].
| Evidence Dimension | Inhibition Mechanism |
| Target Compound Data | Reversible, competitive binding (Ki = 4.7 μM) |
| Comparator Or Baseline | Irreversible pan-ALDH inhibitors (e.g., DIMATE) |
| Quantified Difference | Enables transient modulation vs. permanent enzyme inactivation |
| Conditions | Lineweaver-Burk kinetic profiling with varied benzaldehyde substrate |
Reversible kinetics allow researchers to design time-course and washout experiments that are impossible with covalent ALDH modifiers.
Because ALDH3A1-IN-3 does not inhibit ALDH1A1 or ALDH2, it is the optimal procurement choice for isolating the role of ALDH3A1 in resistance to oxazaphosphorine drugs (like cyclophosphamide and mafosfamide) in complex, multi-isoform expressing cell lines such as A549 and SF767 [1].
Its reversible, competitive binding mechanism makes ALDH3A1-IN-3 ideal for dynamic, time-course studies tracking the metabolism of endogenous peroxidic and fatty aldehydes, allowing researchers to transiently block ALDH3A1 without causing permanent metabolic toxicity [1].
As a highly selective chemical probe that successfully lowers the ED50 of mafosfamide by 1.6-fold in expressing cells, this compound serves as a critical benchmark material for teams developing new ALDH3A1-targeted adjuvants or combination therapies aimed at overcoming tumor chemoresistance [1].